molecular formula C16H22N4O3 B5665534 2-acetyl-8-(2-pyrimidinylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid

2-acetyl-8-(2-pyrimidinylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B5665534
M. Wt: 318.37 g/mol
InChI Key: NSLIIGLWMMZWIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spirocyclic compounds involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. For instance, potent CCR4 antagonists with a 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine structure were synthesized, highlighting the compound's relevance in drug discovery (Shukla et al., 2016). Similarly, methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems have been developed, showcasing the synthetic versatility of spirocyclic compounds (Smith et al., 2016).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by their spiro-arrangement, where a spiro atom is shared between two rings. This unique structure contributes to the compound's chemical reactivity and potential biological interactions. The stereocontrolled preparation of 3-acyltetrahydrofurans, including a compound with a similar spiro[4.5]decane framework, demonstrates the importance of stereochemistry in these molecules (Overman & Rishton, 2003).

Chemical Reactions and Properties

Spirocyclic compounds undergo various chemical reactions, including cyclization, functionalization, and rearrangements, due to their multifunctional sites. For example, the synthesis of novel 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates under microwave irradiation showcases the compound's reactivity and the use of green chemistry principles in its synthesis (Thanusu, Kanagarajan, & Gopalakrishnan, 2012).

Physical Properties Analysis

The physical properties of spirocyclic compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Studies on the crystal and molecular structure of similar compounds provide insights into the relationship between structure and physical properties, which is crucial for their application in material science and drug development (Graus et al., 2010).

Chemical Properties Analysis

The chemical properties of 2-acetyl-8-(2-pyrimidinylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid and related compounds, such as reactivity towards nucleophiles, electrophiles, and their behavior in various chemical environments, are central to their utility in synthetic chemistry and drug design. The enhanced reactivity of certain spirocyclic compounds in specific reactions highlights the importance of understanding these chemical properties for their application in synthesis and drug discovery (Rashevskii et al., 2020).

properties

IUPAC Name

2-acetyl-8-(pyrimidin-2-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-12(21)20-11-16(9-13(20)15(22)23)3-7-19(8-4-16)10-14-17-5-2-6-18-14/h2,5-6,13H,3-4,7-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLIIGLWMMZWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(CCN(CC2)CC3=NC=CC=N3)CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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